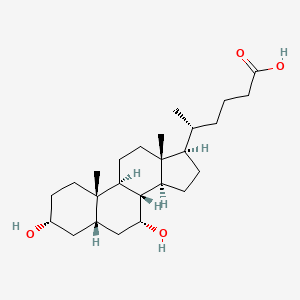

Homochenodeoxycholic acid

説明

Structure

3D Structure

特性

CAS番号 |

38636-78-1 |

|---|---|

分子式 |

C25H42O4 |

分子量 |

406.6 g/mol |

IUPAC名 |

(5R)-5-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoic acid |

InChI |

InChI=1S/C25H42O4/c1-15(5-4-6-22(28)29)18-7-8-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-21,23,26-27H,4-14H2,1-3H3,(H,28,29)/t15-,16+,17-,18-,19+,20+,21-,23+,24+,25-/m1/s1 |

InChIキー |

ZKKGBMOMGYRROF-IFJDUOSNSA-N |

SMILES |

CC(CCCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

異性体SMILES |

C[C@H](CCCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |

正規SMILES |

CC(CCCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

同義語 |

homoCDCA homochenodeoxycholic acid |

製品の起源 |

United States |

Homochenodeoxycholic Acid: Foundational Aspects in Bile Acid Biochemistry

Contextualization within the Broader Bile Acid Landscape

Homochenodeoxycholic acid (HCDCA) is a member of the bile acid family, a class of steroidal acids synthesized in the liver from cholesterol. nih.govnih.gov These molecules play crucial roles in the digestion and absorption of fats and fat-soluble vitamins. ontosight.ai HCDCA is specifically the C25 homologue of chenodeoxycholic acid (CDCA), meaning it has an extended side chain. nih.gov

Steroidal Core and Side Chain Characteristics

Like all bile acids, this compound possesses a characteristic steroid nucleus composed of four fused rings and a flexible side chain that terminates with a carboxylic acid group. ontosight.aiacs.org This fundamental structure is derived from cholesterol through a multi-step enzymatic process in the liver. nih.govnih.gov The steroid nucleus of bile acids is a fully saturated cyclopentanophenanthrene ring system. nih.gov The side chain's length and the presence of the terminal carboxylic acid group are key determinants of the bile acid's physical and chemical properties. acs.org

Structural Homology and Stereoisomerism within Bile Acid Families

The structural diversity among bile acids arises from variations in the stereochemistry of the ring junctions (specifically the A/B ring juncture), the number and location of hydroxyl groups on the steroid nucleus, and the orientation (alpha or beta) of these hydroxyl groups. nih.gov For instance, the complete set of eight possible stereoisomers of 3,6,7-trihydroxy-5β-cholanic acids, which are related to hyocholic and muricholic acids, have been synthesized from chenodeoxycholic acid, highlighting the potential for numerous stereoisomeric forms within the bile acid family. nih.gov The specific spatial arrangement of these functional groups is critical for the biological activity of the bile acid. ontosight.ai

Comparative Analysis with Endogenous Bile Acids (e.g., Chenodeoxycholic Acid, Norchenodeoxycholic Acid)

A comparative analysis of this compound with other endogenous bile acids reveals significant differences in their structure and metabolic effects.

| Attribute | This compound (HCDCA) | Chenodeoxycholic Acid (CDCA) | Norchenodeoxycholic Acid (Nor-CDCA) |

| Carbon Chain Length | C25 | C24 | C23 |

| Parent Compound | Homologue of CDCA nih.gov | Primary bile acid synthesized from cholesterol wikipedia.org | C23 metabolite of HCDCA nih.gov |

| Hydroxyl Groups | 3α, 7α-dihydroxy ontosight.ai | 3α, 7α-dihydroxy wikipedia.org | 3α, 7α-dihydroxy nih.gov |

| Metabolic Fate in Hamsters | Over 70% is biotransformed into C23 bile acids, primarily norchenodeoxycholic acid. nih.gov | Can be metabolized by gut bacteria to the secondary bile acid lithocholic acid. | A major metabolite of HCDCA. nih.gov |

| Choleretic Activity in Hamsters | Induces a striking choleresis, approximately 6-7 times greater than that of CDCA. nih.gov | Induces a modest increase in bile flow. nih.gov | Exhibits hypercholeretic activity, similar in magnitude to HCDCA. nih.gov |

Chenodeoxycholic Acid (CDCA) is a primary bile acid in humans, synthesized directly from cholesterol in the liver. wikipedia.org It is a C24 bile acid, meaning it has 24 carbon atoms. wikipedia.org In contrast, this compound is the C25 homologue, possessing an additional carbon in its side chain. nih.gov This difference in side-chain length leads to distinct metabolic fates. For example, in hamsters, HCDCA is largely converted to norchenodeoxycholic acid. nih.gov

Norchenodeoxycholic Acid (Nor-CDCA) is a C23 bile acid, meaning it has one fewer carbon atom in its side chain than CDCA. nih.gov It is a significant metabolite of HCDCA in hamsters. nih.gov The conversion of HCDCA to the hypercholeretic norchenodeoxycholic acid is thought to be the reason for HCDCA's potent choleretic effect, which is the stimulation of bile flow. nih.gov

Occurrence and Detection in Biological Systems for Research Purposes

The identification and study of this compound in biological systems have primarily been conducted for research purposes, often utilizing animal models and specific analytical techniques in human studies.

Identification in Bile Samples from Animal Models

This compound has been identified and studied in the bile of animal models, particularly hamsters. In these studies, radiolabeled HCDCA was administered to investigate its metabolism and effects on bile flow. nih.gov After intravenous administration in hamsters with biliary fistulas, over 80% of the labeled HCDCA was recovered in the bile within four hours. nih.gov Analysis of the bile revealed that a significant portion of the administered HCDCA was metabolized. nih.gov

Metabolites of this compound in Hamster Bile nih.gov

| Metabolite | Percentage in Bile |

| Norchenodeoxycholic acid | 17% |

| Tauronorchenodeoxycholic acid | 33% |

| 3α, 5β, 7α-trihydroxy-24-nor-5β-cholan-23-oic acid | 19% |

| Taurine (B1682933) conjugate of HCDCA | 22% |

| Glycine (B1666218) conjugate of HCDCA | 4% |

| Sulfates and Glucuronides | < 5% |

Presence as a Side-Chain Elongated Bile Acid in Specific Biological Contexts (e.g., Human Bile Studies)

While not a major component of the typical human bile acid pool, side-chain elongated bile acids like this compound have been noted in specific biological contexts. nih.gov The human bile acid pool is predominantly composed of cholic acid and chenodeoxycholic acid and their glycine and taurine conjugates, along with the secondary bile acids deoxycholic acid and lithocholic acid. nih.govwikipedia.org The detection of less common bile acids often requires sophisticated analytical techniques and may be associated with particular metabolic conditions or experimental investigations.

Chemical Synthesis and Derivatization of Homochenodeoxycholic Acid for Research

Methodologies for De Novo Synthesis

The de novo synthesis of homochenodeoxycholic acid for research applications typically involves the chemical modification of existing bile acid scaffolds. These methods leverage well-established organic reactions to achieve the desired homologation and structural modifications.

Application of the Arndt-Eistert Synthesis and Wolff Rearrangement

A primary route for the synthesis of this compound involves the homologation of its C24 precursor, chenodeoxycholic acid, through the Arndt-Eistert synthesis. This reaction sequence effectively lengthens the carboxylic acid side chain by one carbon atom. The key step in this process is the Wolff rearrangement of an α-diazoketone intermediate. acs.orgacs.orgnih.gov

The general procedure begins with the activation of the C-24 carboxylic acid of a protected chenodeoxycholic acid derivative, typically by converting it to an acid chloride using a reagent like thionyl chloride (SOCl2). nih.gov This activated acid chloride then reacts with diazomethane (B1218177) (CH2N2) to form an α-diazoketone. The crucial Wolff rearrangement of this diazoketone is then induced, often with a silver (I) oxide (Ag2O) catalyst, to generate a ketene (B1206846) intermediate. acs.orgacs.org This highly reactive ketene is subsequently trapped by a nucleophile, such as water, to yield the homologated carboxylic acid, which upon deprotection, affords this compound. nih.govnih.gov A similar methodology has been successfully employed in the synthesis of homoursodeoxycholic acid from ursodeoxycholic acid, highlighting the applicability of this approach to bile acid homologation. acs.org

The mechanism of the Wolff rearrangement can proceed through either a concerted or a stepwise pathway involving a carbene intermediate, and the reaction conditions can influence the outcome. acs.org The stereochemistry of the migrating group is retained during the rearrangement, which is a critical feature for maintaining the desired steroid nucleus configuration. acs.orgacs.org

Utilization of Established Steroid Precursors in Synthetic Routes

The synthesis of this compound can also be envisioned starting from more readily available steroid precursors. For instance, chenodeoxycholic acid itself can be synthesized from cholic acid, a more abundant primary bile acid. nih.govgoogle.com This transformation requires the selective removal of the 12α-hydroxyl group from the cholic acid backbone. A typical sequence involves the protection of the 3α- and 7α-hydroxyl groups, followed by oxidation of the 12α-hydroxyl group to a ketone. Subsequent deoxygenation of the 12-keto group, often via a Wolff-Kishner or Clemmensen reduction, and deprotection of the hydroxyl groups yields chenodeoxycholic acid. nih.govgoogle.com Once chenodeoxycholic acid is obtained, the Arndt-Eistert homologation can be applied as described previously to furnish this compound.

Furthermore, the synthesis of chenodeoxycholic acid analogs has been achieved starting from other steroid precursors like androstenedione (B190577) and progesterone. These routes involve more extensive chemical modifications to construct the characteristic bile acid side chain and introduce the necessary hydroxyl groups onto the steroid nucleus. While more complex, these pathways offer versatility in creating a wider range of analogs.

Preparation of Isotopic Analogs

Isotopically labeled analogs of this compound are invaluable tools for various research applications, including metabolic tracing and the elucidation of reaction mechanisms.

Synthesis of Radiolabeled this compound for Metabolic Tracing

Radiolabeled compounds are essential for tracking the metabolic fate of molecules in biological systems. A common strategy for introducing a radiolabel into the this compound structure involves the use of tritium (B154650) (³H). For example, in a synthesis analogous to that of [11,12-³H]homoursodeoxycholic acid, a tritiated analog of this compound can be prepared. acs.org This would typically involve introducing a double bond into the steroid nucleus of a suitable precursor, for instance, at the C-11 position. Catalytic reduction of this double bond with tritium gas (³H₂) in the presence of a catalyst like platinum oxide would then yield the desired radiolabeled product. acs.org Such radiolabeled analogs allow for sensitive detection and quantification in metabolic studies, providing insights into absorption, distribution, metabolism, and excretion pathways. nih.gov

Deuteration Strategies for Mechanistic Elucidation

Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is frequently used as a tracer to investigate reaction mechanisms and metabolic pathways. Deuterated bile acids, such as chenodeoxycholic acid-(2,2,4,4-d4), are commercially available and can serve as precursors for the synthesis of deuterated this compound. avantiresearch.com

The introduction of deuterium can be achieved through various methods. One common approach is to use a deuterium source like heavy water (D₂O) in the presence of a suitable catalyst. acs.orgavantiresearch.com For instance, selective H-D exchange reactions can be facilitated by catalysts like palladium on carbon (Pd/C) with an aluminum-D₂O system. avantiresearch.com Another strategy involves the quenching of a Grignard or organolithium reagent with a deuterated electrophile, such as D₂O. This method allows for the site-specific incorporation of deuterium. The study of deuterium transfer from deuterated substrates during bile acid metabolism can provide valuable information about the stereospecificity and mechanisms of enzymatic reactions. nih.gov

| Isotopically Labeled Bile Acid Analog | Isotope | Precursor Example | Labeling Method Example | Primary Application |

| [11,12-³H]Homoursodeoxycholic acid | Tritium (³H) | 3α,7β-diacetoxy-25-homo-5β-chol-11-en-25-oate | Catalytic reduction with ³H₂ gas | Metabolic Tracing |

| Chenodeoxycholic acid-(2,2,4,4-d4) | Deuterium (D) | Chenodeoxycholic acid | H-D exchange with D₂O | Mechanistic Elucidation |

Synthesis of this compound Derivatives and Analogs for Structure-Activity Relationship Studies

To investigate the biological functions and therapeutic potential of this compound, the synthesis of a variety of derivatives and analogs is crucial for conducting structure-activity relationship (SAR) studies. elsevierpure.comcaymanchem.comnih.gov SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity. nih.govelsevierpure.comnih.gov

The synthesis of such derivatives can involve modifications at various positions of the this compound molecule, including the steroid nucleus and the side chain. For example, the hydroxyl groups at the 3α and 7α positions can be epimerized, alkylated, or acylated to explore their importance in receptor binding or enzyme inhibition. nih.govnih.gov Similarly, the carboxylic acid group on the side chain can be converted to esters, amides, or other functional groups to assess the impact of charge and lipophilicity on activity. acs.org

Metabolic Pathways and Biotransformation of Homochenodeoxycholic Acid in Experimental Systems

Hepatic Biotransformation Processes

The hepatic metabolism of homochenodeoxycholic acid is characterized by extensive conversion into shorter-chain bile acids and other modified forms. nih.gov Studies in hamsters with biliary fistulas have shown that after intravenous administration, a substantial portion of the compound is rapidly processed by the liver and secreted into the bile. nih.gov

A key metabolic fate of this compound is the shortening of its C25 side chain to produce C23 bile acids. nih.gov This process is analogous to the beta-oxidation of very-long-chain fatty acids, a pathway that occurs in peroxisomes. nih.govnih.gov The general mechanism involves the activation of the bile acid to its Coenzyme A (CoA) thioester, followed by several cycles of oxidation, hydration, further oxidation, and thiolytic cleavage to remove a two-carbon unit as acetyl-CoA in each cycle. nih.govyoutube.com In the context of bile acid side-chain degradation, this leads to the formation of shorter-chain bile acids. nih.gov

The primary C23 metabolite formed from this compound is norchenodeoxycholic acid. nih.gov The formation of this compound occurs via beta-oxidation within the liver. nih.gov While specific enzymatic studies on this compound are limited, the established pathway for bile acid side-chain shortening involves a sequence of enzymes located in peroxisomes. nih.gov This process is initiated by the conversion of the bile acid to its CoA thioester. nih.gov The subsequent beta-oxidation spiral is catalyzed by enzymes including acyl-CoA oxidase 2 (ACOX2), D-bifunctional protein (DBP), and sterol carrier protein x (SCPx). nih.gov This enzymatic cascade effectively shortens the side chain, leading to the production of norchenodeoxycholic acid from its C25 precursor. nih.gov

In addition to norchenodeoxycholic acid, other C23 bile acid metabolites are formed from this compound. nih.gov In studies using hamsters, a significant portion of administered this compound was converted into various C23 metabolites recovered in the bile. nih.gov Among these, taurine-conjugated norchenodeoxycholic acid (tauronorchenodeoxycholic acid) was a major metabolite. nih.gov Another identified C23 metabolite was a trihydroxy norbile acid, specifically identified as 3α, 5β, 7α-trihydroxy-24-nor-5β-cholan-23-oic acid. nih.gov The formation of this trihydroxy derivative indicates that hydroxylation of the steroid nucleus can occur in conjunction with side-chain shortening. nih.gov

Table 1: Identified C23 Metabolites of this compound in Hamster Bile nih.gov

| Metabolite | Percentage of Administered Dose in Bile |

|---|---|

| Norchenodeoxycholic acid | 17% |

| Tauronorchenodeoxycholic acid | 33% |

| 3α, 5β, 7α-trihydroxy-24-nor-5β-cholan-23-oic acid | 19% |

Metabolic modifications of this compound are not limited to the side chain. Evidence points to hydroxylation and oxidation of the steroid nucleus as part of its biotransformation. The identification of 3α, 5β, 7α-trihydroxy-24-nor-5β-cholan-23-oic acid as a major metabolite demonstrates that an additional hydroxyl group is introduced onto the steroid structure during its metabolism. nih.gov While the biotransformation of the parent chenodeoxycholic acid by intestinal fungi can involve hydroxylation and dehydrogenation, the specific hepatic enzymes responsible for the hydroxylation of the this compound nucleus in mammalian systems require further elucidation. nih.gov

Side-Chain Shortening Mechanisms via Beta-Oxidation

Conjugation Biochemistry

Conjugation with amino acids is a fundamental step in the metabolism of bile acids, enhancing their water solubility and facilitating their transport and excretion. This process typically occurs in hepatocytes where bile acids are conjugated with either glycine (B1666218) or taurine (B1682933).

This compound can undergo conjugation with the amino acid glycine. nih.gov Experimental studies have shown that after administration, a small fraction of this compound is found in the bile as its glycine conjugate. nih.gov The general enzymatic pathway for bile acid conjugation involves two main steps. nih.gov First, the bile acid is activated to its CoA thioester by an acyl-CoA synthetase. nih.gov Subsequently, the bile acid-CoA thioester is conjugated with glycine in a reaction catalyzed by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT). nih.gov Although observed to be a minor pathway for this compound in hamsters compared to side-chain shortening and taurine conjugation, it represents a recognized route of its hepatic metabolism. nih.gov

Taurine Conjugation Pathways

The conjugation of bile acids with amino acids, particularly glycine and taurine, is a critical step in their metabolism, primarily occurring in the liver. This process is catalyzed by the sequential action of bile acid-CoA synthetase (BACS) and bile acid-CoA:amino acid N-acyltransferase (BAAT). nih.gov This amidation increases the polarity and ionization of bile acids, enhancing their emulsifying properties and promoting their excretion into bile. nih.gov Taurine conjugation, specifically, can influence the affinity of bile acids for certain receptors, such as TGR5. mdpi.com

Sulfate and Glucuronide Conjugation in Metabolic Diversification

In addition to amino acid conjugation, bile acids can undergo phase II detoxification pathways such as sulfation and glucuronidation. These modifications further increase the hydrophilicity of bile acids, providing an alternative route for their elimination, especially under conditions of cholestasis when primary conjugation pathways may be overwhelmed.

Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes located mainly in the endoplasmic reticulum of liver cells. nih.gov Specific UGT isoforms have shown selectivity for different bile acids; for instance, UGT2B4 is predominantly involved in the glucuronidation of hyodeoxycholic acid in the human liver. nih.gov Sulfation is another key pathway. However, specific studies identifying the metabolites formed from this compound via these pathways or the specific sulfotransferase (SULT) and UGT enzymes involved have not been reported in the available literature.

In Vitro Metabolic Stability and Enzyme Interaction Studies

In vitro metabolic stability assays are fundamental in drug discovery and metabolism research to predict a compound's persistence in the body. nih.gov These assays typically utilize liver-derived systems, such as cryopreserved hepatocytes or liver microsomes, which contain a comprehensive suite of phase I and phase II metabolic enzymes. thermofisher.comwuxiapptec.com By incubating a compound with these systems, key pharmacokinetic parameters like in vitro half-life (t1/2) and intrinsic clearance (CLint) can be determined. thermofisher.comyoutube.com

These parameters are crucial for predicting the in vivo hepatic clearance and bioavailability of a new chemical entity. nih.gov For compounds that are metabolized slowly, specialized techniques such as hepatocyte relay methods or co-culture systems can be employed to extend incubation times and accurately measure low clearance rates. wuxiapptec.com

Despite the availability of these established methodologies, specific data from in vitro metabolic stability studies on this compound are absent from the scientific literature. There are no published reports detailing its half-life in microsomal or hepatocyte incubations, its intrinsic clearance, or its potential to interact with key metabolic enzymes like the cytochrome P450s. Such studies would be essential to understand its pharmacokinetic profile and potential for drug-drug interactions.

Molecular and Cellular Biological Roles of Homochenodeoxycholic Acid in Preclinical Research Models

Investigation of Bile Flow Regulation Mechanisms at the Cellular Level

In preclinical investigations using biliary fistula hamsters, homochenodeoxycholic acid, a C25 homolog of chenodeoxycholic acid, has been shown to be a potent choleretic agent, meaning it significantly stimulates the secretion of bile from the liver. nih.gov Following intravenous administration, the compound is extensively metabolized in the liver. nih.gov A significant portion, over 70%, of the administered this compound is transformed into C23 bile acids through the process of β-oxidation. nih.gov

The primary metabolites identified in the bile of these animal models include norchenodeoxycholic acid, tauronorchenodeoxycholic acid, and a trihydroxy norbile acid (3α, 5β, 7α-trihydroxy-24-nor-5β-cholan-23-oic acid). nih.gov A smaller fraction of this compound is conjugated with taurine (B1682933) or glycine (B1666218). nih.gov The profound increase in bile flow, or hypercholeresis, observed after this compound administration is largely attributed to its metabolic conversion into norchenodeoxycholic acid, which is itself a known and potent hypercholeretic compound. nih.gov

When directly compared to its parent compound, chenodeoxycholic acid, this compound demonstrates a strikingly superior choleretic potency in hamster models. nih.gov Infusion of this compound results in an increase in bile flow that is six to seven times greater than that induced by an equivalent infusion of chenodeoxycholic acid. nih.gov

This significant difference is quantified by their apparent choleretic activities. This compound exhibits an apparent choleretic activity of 181 µL/µmol, a value substantially higher than the 11 µL/µmol observed for chenodeoxycholic acid. nih.gov The high potency of this compound is considered to be of the same order of magnitude as norchenodeoxycholic acid, which is a direct consequence of its extensive hepatic degradation to this hypercholeretic metabolite. nih.gov

| Bile Acid | Apparent Choleretic Activity (µL/µmol) | Reference |

|---|---|---|

| This compound | 181 | nih.gov |

| Chenodeoxycholic Acid | 11 | nih.gov |

Ligand Interactions with Nuclear Receptors in Cellular Systems

The Farnesoid X Receptor (FXR) is a nuclear receptor that functions as a primary sensor for bile acids, playing a critical role in regulating their synthesis and transport. ahajournals.orgnih.govportico.org Various in vitro and cell-based assays are employed to determine the ability of bile acids to activate FXR. A common method is the cell-based luciferase reporter assay. researchgate.net In this system, cells (such as CV-1 or HepG2) are co-transfected with several plasmids: an expression vector for FXR, an expression vector for its heterodimer partner Retinoid X Receptor (RXR), and a reporter plasmid containing a luciferase gene under the control of an FXR response element. researchgate.netnih.gov When a bile acid ligand binds to and activates the FXR/RXR heterodimer, the complex binds to the response element and drives the expression of the luciferase enzyme. The amount of light produced by the enzyme is then measured and serves as a quantitative indicator of FXR activation. researchgate.net

Another widely used technique is the coactivator recruitment assay, which can be performed using methods like surface plasmon resonance. researchgate.net This assay measures the direct interaction between the FXR ligand-binding domain (LBD) and a peptide from a steroid receptor coactivator, such as SRC-1. The FXR-LBD is incubated with the test bile acid and then injected over a sensor chip surface to which the coactivator peptide is immobilized. researchgate.net Ligand binding induces a conformational change in the LBD that promotes its association with the coactivator, and this binding event is detected as a change in the resonance signal, providing a direct measure of receptor activation. researchgate.net

TGR5 (also known as GPBAR1) is a G-protein coupled receptor (GPCR) located on the cell surface that mediates rapid, non-genomic signaling by bile acids. wikipedia.orgmdpi.com High-throughput screening campaigns are often utilized to identify and characterize compounds that interact with TGR5. acs.org These screens typically involve cells engineered to express the TGR5 receptor.

Activation of TGR5 by a ligand, such as a bile acid, leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. wikipedia.org Therefore, a primary method for screening TGR5 agonists is to measure changes in intracellular cAMP. This can be done using various commercially available assay kits. Other downstream signaling events can also be monitored, such as the activation of the MAP kinase signaling pathway. wikipedia.org Furthermore, receptor activation often leads to its internalization from the cell membrane, a process that can be visualized and quantified using microscopy-based techniques. wikipedia.org In the context of inflammation, the efficacy of TGR5 agonists can be assessed by measuring their ability to inhibit the secretion of pro-inflammatory cytokines like TNF-α and IL-12 from immune cells such as primary human monocytes. acs.org

Modulation of Cellular Transport Systems in Experimental Models

Bile acids are key regulators of the transport proteins involved in their own enterohepatic circulation. bmj.comnih.gov This regulation is crucial for maintaining bile flow and preventing the accumulation of potentially toxic bile acids within liver cells. nih.gov The potent choleresis induced by this compound is intrinsically linked to the modulation of these cellular transport systems, primarily through the actions of its metabolites. nih.gov

The primary mechanism for bile acid-induced choleresis is the active transport of bile acids and other biliary constituents from hepatocytes into the bile canaliculi. This process is mediated by specific transport proteins located on the canalicular membrane of the hepatocyte, most notably the Bile Salt Export Pump (BSEP or ABCB11). bmj.comnih.gov The expression and activity of BSEP are tightly regulated by the nuclear receptor FXR. nih.govnih.gov When bile acids activate FXR, it induces the expression of BSEP, leading to increased efflux of bile acids from the hepatocyte and promoting bile flow. nih.govnih.gov

Structure-Activity Relationships in Cellular Secretion Assays (e.g., T84 Colonic Epithelial Cells)

The human colonic adenocarcinoma cell line, T84, serves as a valuable in vitro model for studying the secretory mechanisms of the intestinal epithelium. These cells form polarized monolayers that exhibit key characteristics of native colonic crypt cells, including the ability to undergo chloride secretion in response to various secretagogues. This process is a primary driver of water movement into the intestinal lumen. The measurement of changes in the short-circuit current (Isc) across voltage-clamped T84 cell monolayers is a standard method to quantify this ion transport. An increase in Isc is indicative of enhanced chloride secretion.

Preclinical research utilizing T84 cells has been instrumental in elucidating the structure-activity relationships (SAR) of bile acids in modulating colonic secretion. These studies have systematically investigated how modifications to the steroid nucleus and the side chain of bile acids influence their secretory potential.

Detailed Research Findings

A pivotal study explored the secretory effects of a series of synthetic epimers and side-chain homologues of deoxycholic acid (DCA) and chenodeoxycholic acid (CDCA) on T84 cell monolayers. nih.gov The bile acids were applied to the cells, and the resulting change in short-circuit current (ΔIsc) was measured as an indicator of chloride secretion.

The findings revealed a significant degree of structural specificity for bile acid-induced secretion. Key observations regarding the structure-activity relationships include:

Side-Chain Length: The length of the amino acid side chain was found to be a critical determinant of secretory activity. Specifically, homodeoxycholic acid (homoDCA), which possesses one additional carbon atom in its side chain compared to DCA, was shown to be an active secretagogue. In contrast, nor-deoxycholic acid (norDCA), with one fewer carbon, and dinor-deoxycholic acid (dinorDCA), with two fewer carbons, were both inactive. This demonstrates that an optimal side-chain length is necessary for the molecule to effectively induce a secretory response in T84 cells. nih.gov

Hydroxyl Group Orientation: The stereochemistry of the hydroxyl groups on the steroid nucleus also plays a crucial role. For instance, deoxycholic acid (3α, 12α-dihydroxy) stimulated a notable secretory response. However, its 12β-OH epimer was less potent, and the 3β-OH epimer was found to have no effect on secretion. Similarly, while chenodeoxycholic acid (3α, 7α-dihydroxy) was active, its 7β-OH and 3β-OH epimers were inactive. nih.gov

Hydroxylation Pattern: The number and position of hydroxyl groups are also determining factors. Dihydroxy bile acids, such as DCA and CDCA, are known to be pro-secretory. nih.govnih.gov In contrast, the monohydroxy bile acid, lithocholic acid (LCA), was found to be inactive in stimulating secretion and has even been shown to inhibit secretion induced by other agents. nih.govnih.gov

The taurine conjugates of DCA and CDCA also stimulated secretion, but interestingly, this effect was observed only when they were applied to the basolateral (blood) side of the T84 cell monolayer, not the apical (luminal) side. This sidedness of action was correlated with the uptake of these conjugated bile acids from the basolateral side, as confirmed by mass spectrometry. nih.gov

These structure-activity relationship studies underscore that the secretory properties of bile acids are not generic but are instead governed by precise structural features. The modifications of bile acid structures, such as those performed by colonic bacteria, can therefore significantly alter their physiological effects on the intestinal epithelium. nih.gov

Interactive Data Table: Secretory Effects of Bile Acid Analogs on T84 Cells

The following table summarizes the peak change in short-circuit current (ΔIsc) in T84 colonic epithelial cells in response to various bile acid analogs at a concentration of 0.5 mM. nih.gov A higher ΔIsc value indicates a greater stimulation of chloride secretion.

| Compound | Structural Modification | Peak ΔIsc (μA/cm²) (mean +/- SD) | Secretory Activity |

| Deoxycholic Acid (DCA) | Reference Compound (3α, 12α-OH) | 15.7 +/- 12.5 | Active |

| 12-epi-Deoxycholic Acid | 12β-OH epimer of DCA | 8.0 +/- 1.7 | Active (less potent) |

| 3-epi-Deoxycholic Acid | 3β-OH epimer of DCA | 0 | Inactive |

| Homodeoxycholic Acid (homoDCA) | One additional side-chain carbon | 7.8 +/- 4.8 | Active |

| nor-Deoxycholic Acid (norDCA) | One fewer side-chain carbon | 0 | Inactive |

| dinor-Deoxycholic Acid (dinorDCA) | Two fewer side-chain carbons | 0 | Inactive |

| Chenodeoxycholic Acid (CDCA) | Reference Compound (3α, 7α-OH) | 8.2 +/- 5.5 | Active |

| 7-epi-Chenodeoxycholic Acid | 7β-OH epimer of CDCA | 0 | Inactive |

| 3-epi-Chenodeoxycholic Acid | 3β-OH epimer of CDCA | 0 | Inactive |

| Lithocholic Acid (LCA) | Monohydroxy (3α-OH) | 0 | Inactive |

| Tauro-Deoxycholic Acid (TDCA) | Taurine Conjugate of DCA | 12.3 +/- 7.5 | Active (basolateral) |

| Tauro-Chenodeoxycholic Acid (TCDCA) | Taurine Conjugate of CDCA | 8.8 +/- 4.8 | Active (basolateral) |

Advanced Analytical Methodologies for Homochenodeoxycholic Acid Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is a fundamental technique for the separation and analysis of complex mixtures. nih.gov Its principles are based on the differential distribution of components between a stationary phase and a mobile phase. nih.gov For bile acids like homochenodeoxycholic acid, several chromatographic methods have been developed and refined over the years. nih.gov

Gas-Liquid Chromatography (GLC) for Metabolic Profiling

Gas-Liquid Chromatography (GLC), also known as Gas Chromatography (GC), has historically been a cornerstone for bile acid analysis. nih.govfrontiersin.org This technique is well-suited for metabolic profiling, allowing for the quantitative analysis of various bile acids. nih.gov However, due to the low volatility of bile acids, including this compound, a derivatization step is essential prior to GC analysis. shimadzu.comrestek.com This typically involves methylation of the carboxyl group and trimethylsilylation (TMS) of the hydroxyl groups to increase their volatility. shimadzu.com

GLC offers high-resolution separation and, when coupled with a flame ionization detector (FID), provides sensitive quantification. The ratio of primary bile acids, such as cholic acid to chenodeoxycholic acid, has been successfully determined using GLC, demonstrating its utility in differentiating between diagnostic groups. nih.gov

Table 1: Gas-Liquid Chromatography (GLC) Method Parameters for Bile Acid Analysis

| Parameter | Description | Reference(s) |

|---|---|---|

| Derivatization | Methylation of carboxyl groups and trimethylsilylation (TMS) of hydroxyl groups. | shimadzu.com |

| Column Type | Typically a capillary column with a non-polar stationary phase. | chromforum.org |

| Detector | Flame Ionization Detector (FID) for quantitative analysis. | nih.gov |

| Application | Quantitative analysis of bile acid profiles in biological samples. | nih.govnih.gov |

High-Performance Liquid Chromatography (HPLC) for Quantitative Determination

High-Performance Liquid Chromatography (HPLC) is a widely utilized and powerful technique for the quantitative determination of bile acids. nih.govfrontiersin.org It offers versatility in terms of stationary and mobile phases, allowing for the effective separation of a wide range of bile acid species, including this compound. sielc.com A common approach involves using a reversed-phase C18 column with a mobile phase consisting of a buffer and an organic solvent like methanol (B129727) or acetonitrile. frontiersin.orgresearchgate.net

For the detection of bile acids, which often have weak UV absorbance, derivatization to form UV-active esters, such as phenacyl esters, can be employed to enhance sensitivity. nih.gov Alternatively, detectors like refractive index (RI) or evaporative light scattering detectors (ELSD) can be used. HPLC methods for bile acid analysis are often validated for accuracy and precision, ensuring reliable quantification in complex biological samples like feces. nih.gov The technique has been successfully applied to measure fecal bile acid profiles in various health and disease states. nih.gov

Table 2: High-Performance Liquid Chromatography (HPLC) Method for Fecal Bile Acid Analysis

| Step | Description | Reference(s) |

|---|---|---|

| Sample Preparation | Lyophilization, deconjugation, hydrolysis of esters, and solid-phase extraction. | nih.gov |

| Derivatization | Formation of phenacyl esters using phenacyl bromide. | nih.gov |

| Column | Waters Nova-Pak C18 column (300 mm × 3.9 mm i.d., 4 μm particle size). | nih.gov |

| Mobile Phase | 82% Methanol at a flow rate of 0.65 ml/min. | nih.gov |

| Detection | UV detection at 254 nm. | nih.gov |

Thin-Layer Chromatography (TLC) for Compound Purity and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for the qualitative analysis and screening of bile acids. nih.govyoutube.com It can effectively distinguish between free bile acids and their glycine (B1666218) and taurine (B1682933) conjugates. frontiersin.org TLC is also valuable for assessing the purity of bile acid standards. nih.gov The separation is achieved on a plate coated with a thin layer of adsorbent material, typically silica (B1680970) gel, with the solvent system acting as the mobile phase. youtube.com

While TLC is a useful screening tool, it has limitations in terms of sensitivity and specificity, with a detection limit generally around 10 nmol per spot. frontiersin.org It may not be able to separate isomers of dihydroxy bile acids effectively. frontiersin.org For visualization, the plate is often sprayed with a reagent, such as sulfuric acid in diethyl ether, and heated, causing the bile acids to fluoresce under UV light for quantification. nih.gov

Table 3: Thin-Layer Chromatography (TLC) for Bile Acid Analysis

| Feature | Description | Reference(s) |

|---|---|---|

| Principle | Separation based on differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. | youtube.com |

| Application | Distinguishing free vs. conjugated bile acids, purity assessment, and screening. | frontiersin.orgnih.gov |

| Detection | Visualization under UV light after treatment with a fluorescent agent. | nih.gov |

| Limitations | Lower sensitivity and specificity compared to other chromatographic techniques. | frontiersin.org |

Mass Spectrometry-Based Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. nih.gov When coupled with chromatographic separation, it provides a highly sensitive and specific platform for the identification and quantification of compounds in complex mixtures. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation capabilities of GC with the sensitive and specific detection of MS. nih.govfrontiersin.org It has been a cornerstone in metabolomics for the identification of a wide range of metabolites, including bile acids. nih.govhhu.de As with standalone GC, derivatization of bile acids is necessary to increase their volatility for analysis. shimadzu.comrestek.com

GC-MS provides detailed structural information through the fragmentation patterns generated by electron impact (EI) ionization, which is invaluable for the unambiguous identification of metabolites. nih.gov This technique is particularly useful for distinguishing between isobaric isomers of unconjugated bile acids. nih.gov GC-MS has been successfully used for the quantitative analysis of organic acids in urine for the diagnosis of metabolic disorders. nih.gov

Table 4: Gas Chromatography-Mass Spectrometry (GC-MS) for Bile Acid Metabolite Identification

| Aspect | Description | Reference(s) |

|---|---|---|

| Principle | Separation by GC followed by detection and identification based on mass-to-charge ratio and fragmentation patterns by MS. | shimadzu.comshimadzu.com |

| Derivatization | Essential for increasing the volatility of bile acids. | shimadzu.comrestek.com |

| Ionization | Electron Impact (EI) ionization provides extensive fragmentation for structural elucidation. | nih.gov |

| Application | Metabolite identification and quantification in complex biological samples. | nih.govhhu.de |

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become the most widely used techniques for the analysis of bile acids in complex biological mixtures. nih.govfrontiersin.org These methods offer high sensitivity, specificity, and the ability to separate and quantify a broad range of bile acids, including their conjugated forms, often without the need for derivatization. restek.com The coupling of HPLC with MS combines the excellent separation of liquid chromatography with the powerful detection capabilities of mass spectrometry. frontiersin.org

LC-MS/MS, in particular, provides enhanced selectivity and signal-to-noise ratio by monitoring specific precursor-to-product ion transitions. frontiersin.org This allows for the accurate quantification of individual bile acids even at low concentrations in matrices such as serum, plasma, and feces. nih.govnih.gov Numerous LC-MS/MS methods have been developed and validated for the simultaneous analysis of multiple bile acids, making it the gold standard for bile acid profiling in metabolomics research. nih.govnih.gov

Table 5: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bile Acid Analysis

| Feature | Description | Reference(s) |

|---|---|---|

| Principle | Separation of bile acids by HPLC followed by detection and quantification using tandem mass spectrometry. | frontiersin.orgnih.gov |

| Advantages | High sensitivity, high specificity, ability to separate isomers, and analysis of conjugated forms without derivatization. | frontiersin.orgrestek.com |

| Sample Types | Serum, plasma, bile, tissue homogenates, urine, and feces. | nih.govnih.gov |

| Quantification | Often employs stable isotope-labeled internal standards for accurate quantification. | nih.gov |

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly well-suited for non-volatile and thermally unstable polar compounds, such as bile acids. creative-proteomics.com Developed in the 1980s, it involves bombarding a sample, dissolved in a non-volatile liquid matrix like glycerol (B35011), with a high-energy beam of neutral atoms, typically xenon or argon. wikipedia.orgillinois.edu This process generates pseudomolecular ions, most commonly protonated molecules [M+H]⁺ in positive-ion mode or deprotonated molecules [M-H]⁻ in negative-ion mode, with minimal fragmentation. wikipedia.orgyoutube.com

For this compound (C₂₅H₄₂O₄, Molecular Weight: 406.6 g/mol ), FAB-MS analysis would be expected to yield a prominent ion at an m/z (mass-to-charge ratio) of 407.6 in the positive-ion spectrum, corresponding to the [M+H]⁺ ion. In the negative-ion spectrum, an ion at m/z 405.6, representing the [M-H]⁻ species, would be anticipated. illinois.edu The choice of matrix is crucial; glycerol is a common choice as it effectively absorbs the energy from the atom beam, protecting the analyte from extensive degradation and ensuring a sustained ion current. wikipedia.org While FAB-MS has been largely succeeded by techniques like Electrospray Ionization (ESI), its utility in analyzing ionic species and complex biomolecules remains noteworthy. illinois.edu

| Ion Type | Expected m/z for this compound | Description |

| [M+H]⁺ | 407.6 | Protonated molecule, typically observed in positive-ion mode. |

| [M-H]⁻ | 405.6 | Deprotonated molecule, typically observed in negative-ion mode. |

| [M+Na]⁺ | 429.6 | Sodiated adduct, may be observed if sodium salts are present. illinois.edu |

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of organic molecules. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide complementary information, offering a comprehensive structural profile of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.netresearchgate.net Through various experiments, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) techniques like COSY and HMBC, it is possible to determine the precise structure of this compound. nottingham.ac.ukwpmucdn.com

¹H NMR: The proton NMR spectrum of this compound would display signals corresponding to each unique proton in the molecule. The chemical shift (δ) of these signals indicates the electronic environment of the protons. For instance, protons attached to carbons bearing hydroxyl groups (C-3 and C-7) would appear at a different chemical shift than the methyl or methylene (B1212753) protons of the steroid backbone. slideshare.net

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon atoms in the molecule. The carboxyl carbon of the side chain would have a characteristic chemical shift in the range of 170-180 ppm. The carbons attached to the hydroxyl groups (C-3 and C-7) would also show distinct signals.

2D NMR: Experiments like Correlation Spectroscopy (COSY) establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. Heteronuclear Multiple Bond Correlation (HMBC) is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps in assembling the complete molecular structure. researchgate.net

Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Nuclei in this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl (C=O)OH | ~12.0 (broad singlet) | ~175-180 |

| H-3 (CH-OH) | ~3.5-4.0 (multiplet) | ~70-75 |

| H-7 (CH-OH) | ~3.8-4.2 (multiplet) | ~68-73 |

| Methyl Protons (C-18, C-19, C-21) | ~0.6-1.2 (singlets/doublets) | ~12-25 |

| Steroid Backbone (CH, CH₂) | ~1.0-2.5 (complex multiplets) | ~20-60 |

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule based on their absorption of infrared radiation. youtube.com The IR spectrum of this compound would be characterized by specific absorption bands indicative of its carboxylic acid and alcohol functionalities. chemguide.co.uk

The most prominent features would include:

A very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching vibrations. chemguide.co.ukyoutube.com

A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid. youtube.comyoutube.com

A broad absorption band for the alcohol O-H stretching vibrations, typically in the 3200-3600 cm⁻¹ region. youtube.com

C-H stretching vibrations from the aliphatic steroid nucleus would appear just below 3000 cm⁻¹. chemguide.co.uk

A C-O stretching vibration for the alcohol and carboxylic acid groups would be visible in the fingerprint region, between 1000 and 1300 cm⁻¹. chemguide.co.uk

Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Very Broad |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong, Sharp |

| Alcohol | O-H stretch | 3200 - 3600 | Strong, Broad |

| Alkane | C-H stretch | 2850 - 2960 | Medium to Strong |

| Carboxylic Acid/Alcohol | C-O stretch | 1000 - 1300 | Medium |

Method Validation and Robustness for Academic Research Applications

For any quantitative analytical method developed for this compound in an academic research context, thorough validation is essential to ensure the reliability and accuracy of the results. researchgate.net Method validation establishes, through documented evidence, a high degree of assurance that the method will consistently produce a result meeting its predetermined specifications. researchgate.net Robustness, a key component of validation, demonstrates the method's capacity to remain unaffected by small, deliberate variations in its parameters. scielo.br

The validation process for a hypothetical HPLC method for this compound would typically assess the following parameters:

Specificity: The ability to accurately measure the analyte in the presence of other components, such as other bile acids or matrix components.

Linearity and Range: Demonstrating a direct proportional relationship between the concentration of the analyte and the instrumental response over a specified range.

Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: The method's reliability when subjected to minor changes in experimental conditions, such as mobile phase composition (e.g., ±2% organic solvent), pH (e.g., ±0.2 units), column temperature (e.g., ±5°C), and flow rate (e.g., ±10%). scielo.br Evaluating robustness during method development can identify critical parameters that need to be carefully controlled. chromatographyonline.com

Table: Typical Validation Parameters and Acceptance Criteria for a Research-Based HPLC Method

| Parameter | Typical Acceptance Criteria for Academic Research |

| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |

| Accuracy (% Recovery) | 90 - 110% |

| Precision (Relative Standard Deviation, %RSD) | ≤ 15% |

| Limit of Quantitation (%RSD) | ≤ 20% |

| Robustness | No significant impact on results from minor parameter changes. |

Preclinical and in Vitro Research Models for Homochenodeoxycholic Acid Studies

Vertebrate Animal Models in Bile Acid Metabolism Research

Vertebrate animal models are indispensable for studying the complex, whole-body processes of bile acid metabolism, including the enterohepatic circulation.

Rodent models, particularly the hamster, have been instrumental in defining the metabolic pathway of homochenodeoxycholic acid. The hamster is often considered a suitable model because its bile acid profile and metabolism share similarities with humans. nih.gov

In a key study utilizing hamster biliary fistula models, the metabolic journey of intravenously administered, radiolabeled this compound was tracked. nih.gov This experimental setup, where bile is diverted from the small intestine and collected externally, allows for precise analysis of hepatic biotransformation products without the influence of gut bacteria.

The research revealed that this compound undergoes extensive hepatic metabolism. Within four hours of administration, over 80% of the radioactive dose was recovered in the bile, indicating efficient hepatic uptake and biliary secretion. nih.gov A significant finding was that a large portion of the parent compound was not simply conjugated but was structurally altered. Over 70% of the administered this compound was converted into C23 bile acids through a process of β-oxidation. nih.gov

The primary metabolites identified in the bile were:

Norchenodeoxycholic acid (17%)

Tauronorchenodeoxycholic acid (33%)

A trihydroxy norbile acid, identified as 3α,7α,12α-trihydroxy-24-nor-5β-cholan-23-oic acid (19%) nih.gov

Conjugation of the parent this compound also occurred, but to a lesser extent, with 22% found as the taurine (B1682933) conjugate and 4% as the glycine (B1666218) conjugate. nih.gov Additionally, small amounts of sulfates and glucuronides were detected. nih.gov

This study also highlighted a potent choleretic effect of this compound, which is the capacity to increase bile flow. The infusion of this compound resulted in a six- to seven-fold greater increase in bile flow compared to its natural counterpart, chenodeoxycholic acid. nih.gov This hypercholeresis is thought to be largely attributable to its metabolic conversion to norchenodeoxycholic acid, which is known to be a strong choleretic agent. nih.gov

Table 1: Metabolic Profile of this compound in Hamster Biliary Fistula Model

| Metabolite/Conjugate | Percentage of Recovered Radioactivity in Bile |

|---|---|

| Tauronorchenodeoxycholic acid | 33% |

| Taurine-conjugated this compound | 22% |

| Trihydroxy norbile acid | 19% |

| Norchenodeoxycholic acid | 17% |

| Glycine-conjugated this compound | 4% |

| Sulfates and Glucuronides | <5% |

Data sourced from a study on the metabolism and choleretic activity of this compound in the hamster. nih.gov

While the hamster has proven to be a valuable model, other animal models such as mice and rats are also widely used in bile acid research. nih.gov However, significant species-specific differences in bile acid metabolism exist, which must be considered when extrapolating findings to human physiology. nih.gov

For instance, the bile acid pool in mice is substantially different from that of humans. Mice convert chenodeoxycholic acid into the more hydrophilic muricholic acids, a pathway that is absent in humans. nih.govnih.gov Furthermore, the gut microbiota's role in converting primary to secondary bile acids also differs between species. nih.gov These differences in enzymatic pathways and the resulting bile acid pool composition can influence the metabolic fate and biological activity of an exogenous bile acid like this compound. nih.gov

Genetically modified mouse models, such as those with "humanized" bile acid profiles, have been developed to bridge some of these species gaps. nih.gov Although specific comparative studies involving this compound across different animal models are not extensively documented, the established differences in bile acid handling suggest that its metabolism and effects could vary between species. Therefore, a comparative approach using different animal models could provide a broader understanding of its biological properties.

Isolated Cellular and Subcellular Systems

In vitro models using isolated cells and subcellular fractions offer a more controlled environment to dissect specific molecular mechanisms of bile acid metabolism and action, free from the systemic complexities of whole animal models.

Isolated hepatocytes and perfused liver systems are established in vitro tools for studying hepatic drug and bile acid metabolism. These models allow for the investigation of uptake, biotransformation, and biliary excretion processes within the liver cells. For example, studies using isolated rat hepatocytes have been employed to examine the cytotoxicity and metabolism of chenodeoxycholic acid.

While direct studies on this compound using isolated hepatocytes or liver perfusion systems are not prominent in the available literature, these models are highly suitable for such investigations. A typical experiment would involve incubating freshly isolated hepatocytes with this compound and analyzing the cell culture medium and cell lysates over time. This would allow for the identification of metabolites formed exclusively within the hepatocytes and provide insights into its uptake and potential cytotoxicity. Such a model could precisely delineate the kinetics of its conversion to norchenodeoxycholic acid and other metabolites, complementing the findings from in vivo studies. nih.gov

Epithelial cell monolayers, particularly the T84 human colon carcinoma cell line, are a cornerstone for studying intestinal transport and signaling pathways. These cells form polarized monolayers with tight junctions, mimicking the barrier function of the intestinal epithelium. They are frequently used to measure changes in ion secretion, a key aspect of intestinal fluid balance, in response to various stimuli, including bile acids.

Research on other bile acids has demonstrated the utility of the T84 cell model. For instance, chenodeoxycholic acid has been shown to increase the release of the pro-inflammatory cytokine interleukin-8 from Caco-2 cells, another intestinal epithelial cell line. In T84 cells, dihydroxy bile acids have been found to stimulate chloride secretion, while the monohydroxy bile acid lithocholic acid can inhibit this process.

To delve into the specific enzymatic reactions involved in the metabolism of this compound, subcellular fractions from the liver are utilized. Microsomal and cytosolic preparations contain the enzymes responsible for many phase I (oxidation) and phase II (conjugation) metabolic reactions.

Liver microsomes are vesicles of the endoplasmic reticulum that house a variety of enzymes, including cytochrome P450s, which are critical for the hydroxylation of bile acids. The cytosolic fraction of liver cells contains soluble enzymes, such as sulfotransferases and glutathione (B108866) S-transferases, which are involved in conjugation pathways.

While the literature does not provide specific enzyme kinetic data for this compound using these preparations, this methodology is standard for characterizing the metabolism of new chemical entities. By incubating this compound with liver microsomes and cytosol in the presence of necessary cofactors (e.g., NADPH for cytochrome P450s, PAPS for sulfotransferases), researchers can identify the specific enzymes involved in its biotransformation. Such experiments would allow for the determination of key kinetic parameters like the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), providing a quantitative measure of the efficiency of its metabolic pathways. This approach would be essential to pinpoint the specific enzymes responsible for the β-oxidation and conjugation of this compound observed in vivo. nih.gov

Advanced Biomimetic and Organotypic Models

The study of this compound's metabolic and signaling roles has been significantly advanced by the development of sophisticated in vitro models that replicate human physiology more closely than traditional two-dimensional cell cultures. These models, including organ-on-a-chip and organoid systems, provide a nuanced platform for detailed investigation.

Organ-on-Chip Technologies for Mimicking Hepatic and Intestinal Environments

Organ-on-a-chip (OOC) technology utilizes microfluidic devices to create three-dimensional microenvironments that simulate the physiological and mechanical conditions of human organs. biotechniques.com For bile acid research, liver-on-a-chip and intestine-on-a-chip models, as well as integrated multi-organ systems, are particularly valuable. nih.govnih.gov These devices consist of microfluidic channels lined with living human cells, recreating the tissue-tissue interfaces and vascular perfusion of the body. biotechniques.com

By co-culturing hepatocytes with other liver cells (like endothelial and Kupffer cells) or intestinal epithelial cells (such as Caco-2) in a controlled, perfused environment, researchers can model the complex processes of bile acid synthesis, transport, and metabolism. nih.govresearchgate.net For instance, a liver-on-a-chip can be used to study the synthesis of bile acids from cholesterol, while an intestine-on-a-chip can model their absorption and signaling functions. nih.gov The development of a "bile duct-on-a-chip" allows for the specific investigation of cholangiocyte biology and the barrier function of the bile duct, which is critical for understanding cholestatic conditions. nih.govnih.gov

Connecting an intestine-chip to a liver-chip can simulate the enterohepatic circulation, emulating the first-pass metabolism of orally administered compounds and the recycling of bile acids. nih.gov This allows for the study of inter-organ communication, such as the regulation of hepatic bile acid synthesis by intestinal fibroblast growth factor 19 (FGF19). Such systems are invaluable for investigating how this compound is metabolized and how it influences the gut-liver axis. nih.govnih.gov

Table 1: Features of Organ-on-Chip Models for Bile Acid Research

| Feature | Description | Relevance to this compound Studies |

| Microfluidic Perfusion | Continuous flow of culture medium mimics blood and interstitial fluid flow. biotechniques.com | Enables study of the transport and dynamic metabolic processing of this compound in the liver and intestine. |

| 3D Cellular Architecture | Cells are cultured in a three-dimensional structure that better reflects native tissue organization. nih.gov | Allows for more physiologically relevant cell-cell and cell-matrix interactions, influencing cellular responses to this compound. |

| Tissue-Tissue Interfaces | Recreates boundaries between different tissue types, such as the alveolar-capillary or blood-brain barrier. nih.govresearchgate.net | In the context of the liver, this can model the sinusoid structure, while gut-chips model the intestinal epithelial barrier, crucial for studying absorption. nih.govnih.gov |

| Mechanical Forces | Can incorporate mechanical cues, like the cyclic strain of breathing in a lung-on-a-chip. biotechniques.com | For the gut-on-a-chip, peristalsis-like motions can be simulated, which may influence intestinal cell function and interaction with bile acids. |

| Multi-Organ Integration | Multiple organ-chips can be fluidically linked to study inter-organ communication. biotechniques.com | An intestine-liver-on-a-chip can model the enterohepatic circulation, providing insights into the systemic effects and regulation of this compound. nih.gov |

Organoid Systems for Investigating Tissue-Specific Bile Acid Interactions

Organoids are three-dimensional, self-organizing structures grown from stem cells (either pluripotent or adult stem cells) that recapitulate the architecture and function of a specific organ in vitro. researchgate.netresearchgate.net Liver and intestinal organoids have emerged as powerful tools for studying the tissue-specific interactions of bile acids like this compound. nih.gov

Intestinal organoids, derived from human tissue, express the key nuclear receptors (like the farnesoid X receptor, FXR) and transporters necessary for bile acid uptake and recycling. nih.gov They can be used to investigate how this compound is absorbed by enterocytes and its role in triggering signaling cascades. For example, studies have shown that exposing intestinal organoids to bile acids stimulates the secretion of FGF19. nih.gov

Liver organoids, which can be differentiated into hepatocyte-like and cholangiocyte-like cells, provide a model to study bile acid synthesis and hepatobiliary transport. nih.gov By physically coupling intestinal and liver organoid cultures in a Transwell system, researchers have successfully modeled the inter-organ signaling that regulates bile acid production. Apical exposure of intestinal organoids to bile acids leads to FGF19 secretion, which in turn acts on the coupled liver organoids to downregulate the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. nih.gov This system offers a precise method to elucidate the specific effects of this compound on this regulatory axis.

Table 2: Applications of Organoid Systems in Bile Acid Research

| Organoid Type | Key Capabilities | Application for this compound |

| Intestinal Organoids | Express bile acid receptors (e.g., FXR) and transporters; secrete signaling molecules (e.g., FGF19). nih.gov | Investigating intestinal absorption, metabolism, and signaling effects of the compound. |

| Liver Organoids | Differentiate into hepatocytes and cholangiocytes; express key enzymes for bile acid synthesis (e.g., CYP7A1). nih.gov | Studying hepatic synthesis, detoxification, and transport of the compound. |

| Coupled Intestine-Liver Organoid Systems | Model inter-organ signaling via shared media, mimicking the gut-liver axis. nih.gov | Elucidating the role of this compound in the negative feedback regulation of hepatic bile acid synthesis via the intestine-FGF19-liver pathway. |

Genetically Modified Models for Pathway Elucidation

Genetically modified animal models, particularly mice, have been instrumental in dissecting the complex pathways of bile acid metabolism and signaling. nih.govnih.gov By knocking out or overexpressing specific genes encoding enzymes, transporters, or nuclear receptors, researchers can determine their precise roles in the synthesis and regulation of bile acids, including atypical ones like this compound.

Models targeting nuclear receptors like FXR have been fundamental. Since FXR is a key sensor for bile acids, FXR-null mice have been used to explore the consequences of disrupted bile acid signaling on lipid and glucose metabolism. mdpi.com Similarly, investigating the metabolic profile of mice lacking specific transporters, such as the apical sodium-dependent bile acid transporter (ASBT), can clarify the pathways of intestinal reabsorption and renal excretion. nih.gov The use of germ-free mice that are later "humanized" with specific gut microbiota can also shed light on how different bacterial species contribute to the formation of secondary bile acids from primary ones. nih.gov

Table 3: Selected Genetically Modified Mouse Models and Their Relevance to Bile Acid Metabolism

| Gene Modified | Function of Encoded Protein | Phenotypic Impact on Bile Acid Metabolism | Relevance for this compound Research |

| Cyp7a1 | Cholesterol 7α-hydroxylase; rate-limiting enzyme of the classical bile acid synthesis pathway. nih.gov | Knockout models help explore the relationship between bile acid synthesis and metabolic diseases. nih.gov | Helps to determine if this compound is synthesized via the classical pathway and to study the function of alternative pathways. |

| Cyp7b1 | Oxysterol 7α-hydroxylase; key enzyme in the acidic pathway of bile acid synthesis. nih.gov | Inactivation in mice leads to accumulation of 25- and 27-hydroxycholesterol. nih.gov | Clarifies the role of the acidic pathway in the potential synthesis or metabolism of this compound precursors. |

| Fxr (Nr1h4) | Farnesoid X Receptor; nuclear receptor that functions as a primary bile acid sensor. mdpi.com | Activation by bile acids in the liver inhibits CYP7A1 expression; plays a role in lipid metabolism. mdpi.com | Determines if this compound is a ligand for FXR and elucidates its downstream signaling effects on gene expression. |

| Aldh2 | Aldehyde Dehydrogenase 2; involved in metabolism. | Knockout mice on an alcohol diet show perturbed intestinal bile acid metabolism and gut microbiota dysbiosis. frontiersin.org | Useful for studying metabolic pathways that may overlap with or influence bile acid synthesis and detoxification. |

Emerging Research Directions and Future Perspectives on Homochenodeoxycholic Acid in Chemical Biology

Unraveling Novel Biotransformation Pathways and Undiscovered Metabolites

The study of homochenodeoxycholic acid's metabolism is poised to reveal novel biotransformation pathways and previously undiscovered metabolites. While direct studies on this compound are emerging, the well-documented metabolism of its parent compound, chenodeoxycholic acid (CDCA), offers a predictive framework. Microbial transformations of CDCA by human intestinal fungi have been shown to yield a variety of derivatives through processes like hydroxylation and dehydrogenation. nih.gov For instance, incubation of CDCA with Rhizopus microspores has led to the identification of several new compounds. nih.gov It is anticipated that this compound will undergo similar, yet distinct, metabolic conversions by the gut microbiota and hepatic enzymes, leading to a new class of bile acid metabolites.

The elongation of the side chain in this compound may influence the efficiency and regioselectivity of these enzymatic modifications, potentially leading to metabolites with unique biological activities. The investigation into these pathways will likely employ advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, to isolate and identify these novel compounds from biological matrices. nih.gov The identification of these metabolites is crucial, as they may represent new signaling molecules with altered receptor affinities and physiological functions. nih.gov

Detailed Enzymology of this compound Metabolism: Identification and Characterization of Specific Enzymes

A detailed understanding of the enzymology of this compound metabolism is critical. The synthesis and degradation of bile acids involve a complex network of enzymes, primarily located in the liver. nih.gov The initial steps of bile acid synthesis from cholesterol are catalyzed by enzymes like 7-alpha-hydroxylase. youtube.com Subsequent modifications are carried out by a suite of hydroxylases, dehydrogenases, and ligases.

Key enzymatic processes in the metabolism of this compound are expected to include:

Side-chain modification: The extended carboxylic acid side chain of this compound is a key site for enzymatic action. The formation of a Coenzyme A (CoA) thioester is a critical activation step for many carboxylic acids, including xenobiotics, preparing them for further biotransformation. nih.gov Enzymes responsible for the degradation of 2-oxo acids may also play a role in the catabolism of the this compound side chain. nih.govnih.gov

Hydroxylation and Dehydrogenation: Hydroxysteroid dehydrogenases (HSDHs) are crucial in modifying the steroid nucleus of bile acids. For example, a non-P450, NADP+-dependent 7-alpha-hydroxycholesterol dehydrogenase has been identified in liver microsomes, which catalyzes the oxidation of the 7-alpha-hydroxyl group. nih.gov It is plausible that this compound is a substrate for various HSDHs, leading to the formation of oxo-bile acid derivatives.

Conjugation: In the liver, bile acids are typically conjugated with amino acids like glycine (B1666218) or taurine (B1682933), a reaction catalyzed by bile acid-CoA:amino acid N-acyltransferase (BAAT). nih.govdntb.gov.ua The elongated side chain of this compound may affect its recognition and processing by BAAT, potentially influencing the ratio of its glycine and taurine conjugates.

The table below summarizes the potential enzymes involved in the metabolism of this compound, based on known bile acid metabolic pathways.

| Enzyme Class | Potential Function in this compound Metabolism | Relevant Research Findings |

| Hydroxylases | Introduction of hydroxyl groups on the steroid nucleus and side chain. | Hydroxylation is a common metabolic pathway for chenodeoxycholic acid by intestinal fungi. nih.gov |

| Dehydrogenases | Oxidation of hydroxyl groups to keto groups (e.g., 7-alpha-hydroxysteroid dehydrogenase). | A NADP+-dependent 7-alpha-hydroxycholesterol dehydrogenase exists in liver microsomes. nih.gov |

| Acyl-CoA Synthetases | Activation of the carboxylic acid side chain by forming a thioester with Coenzyme A. | Formation of acyl-CoA thioesters is a key step in the metabolism of xenobiotic carboxylic acids. nih.gov |

| N-acyltransferases (e.g., BAAT) | Conjugation of the activated side chain with amino acids like taurine or glycine. | The enzymes responsible for conjugating primary bile acids are well-characterized. nih.govdntb.gov.ua |

Application in High-Throughput Screening Platforms for Novel Bile Acid Analogues in Research

This compound and its derivatives are valuable tools for high-throughput screening (HTS) platforms aimed at discovering novel bile acid analogues with therapeutic potential. Bile acid receptors, particularly the farnesoid X receptor (FXR) and the G-protein coupled receptor TGR5, are important drug targets for metabolic diseases. nih.govfrontiersin.org Synthetic bile acid analogues, such as obeticholic acid, have already been developed as potent FXR agonists. nih.gov

HTS assays can be designed to:

Identify selective receptor modulators: By systematically modifying the structure of this compound, libraries of new analogues can be generated and screened for their ability to selectively activate or inhibit FXR or TGR5.

Discover compounds with improved pharmacokinetic properties: The structural modifications of this compound can be tailored to enhance properties like oral bioavailability and metabolic stability.

Elucidate structure-activity relationships: Screening a diverse set of this compound analogues provides crucial data for understanding how specific structural features of bile acids determine their interaction with nuclear and membrane receptors.

The use of this compound in HTS platforms can accelerate the development of new therapies for conditions like non-alcoholic fatty liver disease (NAFLD) and metabolic syndrome, where related bile acids like hyodeoxycholic acid have shown promise. nih.gov

Contribution to Fundamental Understanding of Bile Acid Signaling Networks and Homeostasis Beyond Clinical Relevance

This compound serves as a chemical probe to dissect the fundamental principles of bile acid signaling and homeostasis. Bile acids are not just digestive surfactants; they are complex signaling molecules that regulate their own synthesis and transport, as well as lipid, glucose, and energy metabolism. nih.govnih.gov The primary bile acid, chenodeoxycholic acid, is a natural ligand for FXR, a nuclear receptor that acts as a master regulator of these processes. youtube.comelsevierpure.com

By comparing the signaling effects of this compound with those of CDCA, researchers can gain insights into:

Receptor-ligand interactions: The extended side chain of this compound can alter its binding affinity and activation potency for FXR and TGR5. nih.govnih.gov Studying these differences helps to map the ligand-binding pockets of these receptors and understand the structural basis of their activation.

Downstream gene regulation: Activation of FXR by bile acids leads to changes in the expression of numerous target genes, such as the small heterodimer partner (SHP) and bile salt export pump (BSEP). nih.gov Analyzing the specific gene expression profile induced by this compound can reveal subtleties in FXR-mediated signaling.

Cross-talk with other signaling pathways: Bile acid signaling through TGR5 can influence the secretion of glucagon-like peptide-1 (GLP-1), an important incretin (B1656795) hormone. nih.govnih.gov Investigating the effects of this compound on this pathway can enhance our understanding of the interplay between bile acids and glucose homeostasis.

The table below outlines the key signaling receptors for bile acids and the potential impact of this compound.

| Receptor | Cellular Location | Primary Endogenous Ligand | Potential Role of this compound |

| Farnesoid X Receptor (FXR) | Nucleus | Chenodeoxycholic Acid (CDCA) | Probe for understanding ligand-receptor interactions and downstream gene regulation. nih.govnih.gov |

| TGR5 (GPBAR1) | Cell Membrane | Chenodeoxycholic Acid (CDCA) | Tool to investigate the role of bile acids in TGR5-mediated signaling, such as GLP-1 secretion. nih.govnih.gov |

Role in Comparative Biochemistry and Evolutionary Biology of Bile Acids

The study of this compound, while a synthetic compound, can contribute to the field of comparative and evolutionary biochemistry of bile acids. The structural diversity of bile acids across different vertebrate species is vast and reflects evolutionary adaptation. nih.gov By examining how enzymes from different species metabolize this compound, we can gain insights into the evolution of bile acid synthesis and modification pathways.

Comparative studies using this compound can help to address questions such as:

How has the substrate specificity of bile acid-metabolizing enzymes evolved over time?

Can the unique structure of this compound reveal cryptic enzymatic activities in certain species?

How do the signaling responses to this synthetic bile acid vary across different animal models, and what does this tell us about the evolution of bile acid receptors?

Comparative biochemistry provides strong evidence for evolution by revealing shared biochemical features among diverse organisms, which point to a common ancestry. youtube.com While this compound is not a naturally occurring molecule in the evolutionary tree, its interaction with the conserved machinery of bile acid metabolism and signaling across species can illuminate the functional constraints and evolutionary flexibility of these ancient pathways. For instance, comparative studies on the effects of different bile acids, such as ursodeoxycholic acid and chenodeoxycholic acid, have been conducted in primates to understand their distinct biochemical effects. nih.gov Similar studies with this compound could provide further resolution in our understanding of bile acid biology. The evolution of bile acid-conjugating enzymes, for example, shows a complex history of gene duplication and loss, and testing the substrate preference of these varied enzymes with this compound could be highly informative. dntb.gov.ua

Q & A